molecular formula C11H14N2O3S B2411781 ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate CAS No. 136646-33-8

ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate

Cat. No.: B2411781
CAS No.: 136646-33-8
M. Wt: 254.3
InChI Key: AZXVIRDTNPMADL-UHFFFAOYSA-N
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Description

Ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate is a chemical compound with the molecular formula C11H14N2O3S. This compound is known for its unique structural features, which include a carbamate group and a methoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate typically involves the reaction of ethyl carbamate with 4-methoxyphenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification process may involve crystallization or distillation techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or amines.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate can be compared with other similar compounds, such as:

  • Ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate
  • Ethyl N-[(4-methylphenyl)carbamothioyl]carbamate

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties. This compound is unique due to its methoxy group, which can influence its reactivity and interactions with

Properties

IUPAC Name

ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-3-16-11(14)13-10(17)12-8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3,(H2,12,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXVIRDTNPMADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793058
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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